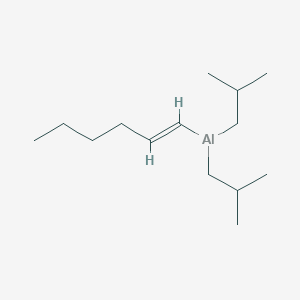
Aluminum, (1E)-1-hexenylbis(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, (1E)-1-hexenylbis(2-methylpropyl)-: is an organoaluminum compound characterized by the presence of aluminum bonded to a hexenyl group and two 2-methylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- typically involves the reaction of aluminum trichloride with 1-hexenyl and 2-methylpropyl groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Formation of the Grignard Reagent: The 1-hexenyl and 2-methylpropyl groups are first converted into their respective Grignard reagents by reacting with magnesium in anhydrous ether.
Reaction with Aluminum Trichloride: The Grignard reagents are then reacted with aluminum trichloride to form the desired organoaluminum compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound’s stability and effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different organoaluminum species.
Substitution: The hexenyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed under controlled temperatures and inert atmospheres.
Major Products:
Oxidation: Aluminum oxides and hydroxides.
Reduction: Various reduced organoaluminum compounds.
Substitution: Substituted organoaluminum derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Synthesis: It serves as a reagent in organic synthesis for the formation of complex molecules.
Biology:
Biochemical Studies: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: It is used in the development of advanced materials with specific properties, such as high strength and thermal stability.
Wirkmechanismus
The mechanism by which Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- exerts its effects involves its ability to act as a Lewis acid. This property allows it to coordinate with various nucleophiles, facilitating a range of chemical reactions. The molecular targets include electron-rich species, and the pathways involved often lead to the formation of new bonds and the stabilization of reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
- Aluminum, ethoxybis(2-methylpropyl)-
- 2-methylpropyl 2-methylpropanoate
Comparison:
- Uniqueness: Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- is unique due to the presence of the hexenyl group, which imparts distinct reactivity and properties compared to other organoaluminum compounds.
- Reactivity: The hexenyl group allows for additional types of reactions, such as those involving alkenes, which are not possible with compounds like Aluminum, ethoxybis(2-methylpropyl)-.
- Applications: The specific structure of Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- makes it more suitable for certain catalytic and synthetic applications compared to its analogs.
Eigenschaften
CAS-Nummer |
20259-40-9 |
|---|---|
Molekularformel |
C14H29Al |
Molekulargewicht |
224.36 g/mol |
IUPAC-Name |
[(E)-hex-1-enyl]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-3-5-6-4-2;2*1-4(2)3;/h1,3H,4-6H2,2H3;2*4H,1H2,2-3H3; |
InChI-Schlüssel |
AQVXMEQFGRWGIN-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC/C=C/[Al](CC(C)C)CC(C)C |
Kanonische SMILES |
CCCCC=C[Al](CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




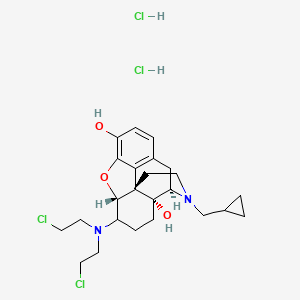
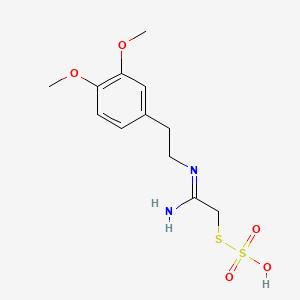

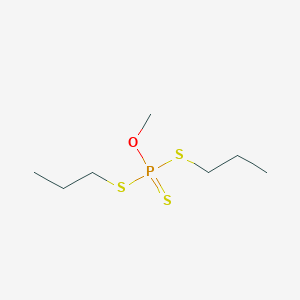
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)



![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)
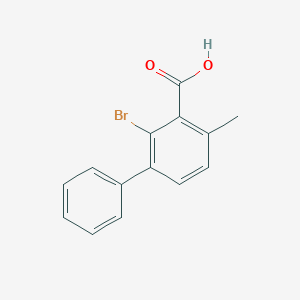
![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)
